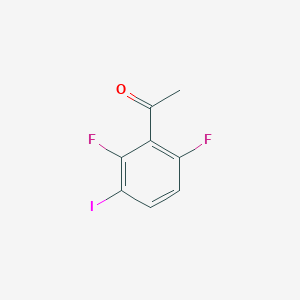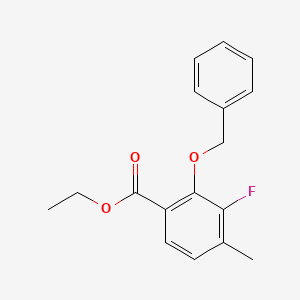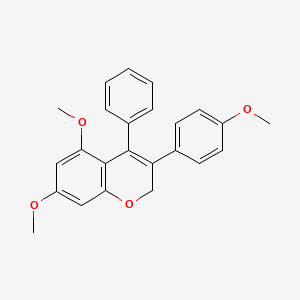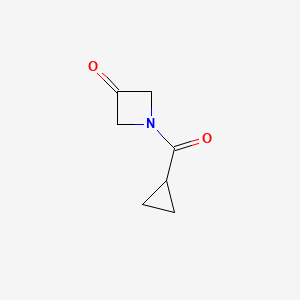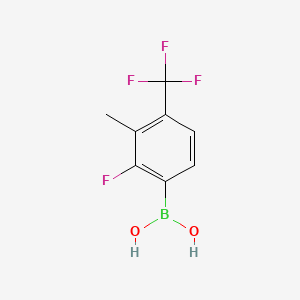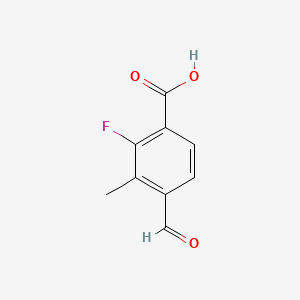![molecular formula C9H12N2O B14023045 N-[(2,5-Dimethylphenyl)amino]formamide CAS No. 6304-60-5](/img/structure/B14023045.png)
N-[(2,5-Dimethylphenyl)amino]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-Dimethylphenyl)amino]formamide is an organic compound characterized by the presence of a formamide group attached to a 2,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylphenyl)amino]formamide typically involves the reaction of 2,5-dimethylaniline with formic acid or formic acid derivatives. One common method is the reaction of 2,5-dimethylaniline with formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired formamide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
N-[(2,5-Dimethylphenyl)amino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[(2,5-Dimethylphenyl)amino]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals[][3].
作用機序
The mechanism of action of N-[(2,5-Dimethylphenyl)amino]formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but with a different substitution pattern on the aromatic ring.
N-(2,6-Dimethylphenyl)formamide: Another isomer with different positions of the methyl groups.
N-(3,5-Dimethylphenyl)formamide: Similar compound with methyl groups at the 3 and 5 positions.
Uniqueness
N-[(2,5-Dimethylphenyl)amino]formamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other isomers .
特性
CAS番号 |
6304-60-5 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
N-(2,5-dimethylanilino)formamide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-4-8(2)9(5-7)11-10-6-12/h3-6,11H,1-2H3,(H,10,12) |
InChIキー |
CLHJRMXFKIYVCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



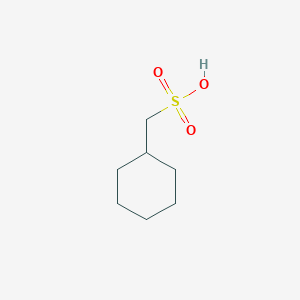
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)


![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
